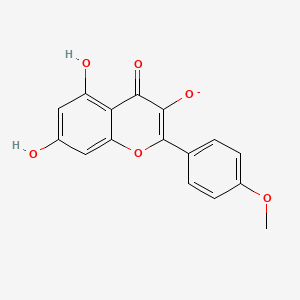

Kaempferide(1-)

Description

Contextualization within Flavonoid Research

Flavonoids are a large and diverse group of polyphenolic compounds that function as secondary metabolites in plants. nih.gov They are nearly ubiquitous throughout the plant kingdom and play essential roles in plant development, growth, and survival, including providing defense against pathogens and oxidative stress. nih.govmdpi.com In scientific research, flavonoids have garnered immense interest for their potential health benefits, leading to thousands of studies. frontiersin.orgresearchgate.net

Within this extensive class of compounds, the flavonol kaempferol (B1673270) is one of the most prominent and thoroughly investigated members. nih.govfrontiersin.org A significant body of preclinical research has explored its antioxidant, anti-inflammatory, anticancer, and cardioprotective properties, among others. researchgate.netmdpi.com

Kaempferide's position in phytochemical research is intrinsically linked to that of its parent compound, kaempferol. As a direct derivative, the study of kaempferide (B1673269) allows researchers to investigate the effects of specific structural modifications—in this case, O-methylation—on the physicochemical and biological properties of a flavonoid. mdpi.com Research into flavonoid derivatives is crucial for understanding structure-activity relationships, which dictate how a compound interacts with biological systems. The presence of a methyl group in kaempferide, as opposed to the hydroxyl group in kaempferol, can alter properties such as solubility, stability, and the ability to interact with molecular targets, thereby influencing its metabolic fate and pharmacological activity. nih.govmdpi.com

Table 1: Comparison of Kaempferol and Kaempferide

| Feature | Kaempferol | Kaempferide |

|---|---|---|

| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | 3,5,7-trihydroxy-2-(4-methoxyphenyl)chromen-4-one |

| Chemical Formula | C₁₅H₁₀O₆ | C₁₆H₁₂O₆ |

| Molar Mass | 286.23 g/mol | 300.26 g/mol |

| Structural Difference | Hydroxyl (-OH) group at the 4' position of the B-ring | Methoxy (B1213986) (-OCH₃) group at the 4' position of the B-ring |

| Parent Compound | - | Kaempferol |

| Anionic Form | Kaempferol(1-) | Kaempferide(1-) |

Data sourced from PubChem. nih.govwikipedia.org

Research Significance and Scope for Kaempferide

The significance of kaempferide in phytochemical research stems from its distinct pharmacological profile. researchgate.net Preclinical studies, primarily in vitro, have demonstrated that kaempferide possesses a variety of biological activities, including anti-tumor, anti-inflammatory, and antioxidant effects. researchgate.netresearchgate.net This has positioned it as a compound of interest for further investigation as a potential therapeutic agent. researchgate.net

A notable area of research has been its effects on cancer cells. One study isolated four flavonoids from Chromolaena odorata and found kaempferide to be the most cytotoxic against HeLa cervical cancer cells. researchgate.net The research indicated that kaempferide induced apoptosis (programmed cell death) in these cells through a caspase-dependent pathway, a key mechanism in cancer therapy research. researchgate.net In another context, kaempferide was one of several bioactive polyphenols identified in Cassia alata extracts, which are studied for their potential in managing skin conditions due to their antioxidant and antimicrobial properties. mdpi.com

The scope of research on kaempferide includes:

Elucidation of Mechanisms: Investigating the specific molecular pathways through which kaempferide exerts its effects. For instance, studies have shown it can induce apoptosis by activating caspases, leading to the cleavage of PARP, a protein involved in DNA repair. researchgate.net

Comparative Studies: Comparing its activity to its parent compound, kaempferol, and other related flavonoids to understand how structural differences influence efficacy and mechanism of action. researchgate.net

Metabolic Studies: Kaempferide is also studied as a metabolite. Interestingly, while it is a derivative of kaempferol, kaempferol is also a known human metabolite of kaempferide, indicating a potential demethylation process in the body. nih.gov

Phytochemical Screening: Identifying and quantifying kaempferide in various plant extracts to discover new natural sources and to correlate its presence with the traditional uses of medicinal plants. researchgate.netresearchgate.netmdpi.com

Table 2: Selected Research Findings on the Biological Activities of Kaempferide

| Research Area | Cell Line/Model | Key Findings | Citation(s) |

|---|---|---|---|

| Anti-tumor Activity | HeLa (cervical cancer) cells | Found to be the most cytotoxic among four flavonoids tested; induced apoptosis via caspase activation and PARP cleavage. | researchgate.net |

| Anti-tumor Activity | Various cancer cell lines | Exhibited cytotoxicity with an IC50 of 16 μM in HeLa cells. | researchgate.net |

| Pharmacological Profile | Review of multiple studies | Exhibits a range of effects including anti-tumor activity, kidney protection, oxidative stress relief, and endocrine regulation. | researchgate.net |

| Antioxidant Activity | Chemical assays (in vitro) | Identified as an antioxidant constituent in honey and Cassia alata extracts. | researchgate.netmdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H11O6- |

|---|---|

Molecular Weight |

299.25 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-3-olate |

InChI |

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3/p-1 |

InChI Key |

SQFSKOYWJBQGKQ-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways and Engineering of Kaempferide

Plant-Based Biosynthesis of Flavonol Precursors to Kaempferide (B1673269)

The journey to kaempferide in plants begins with the general phenylpropanoid pathway, which synthesizes the foundational flavonoid structure. wikipedia.org This pathway converts L-phenylalanine into 4-coumaroyl-CoA, a key precursor for a wide array of secondary metabolites, including flavonoids. nih.gov

The biosynthesis of flavonols is a highly regulated process involving a series of enzymatic reactions. From 4-coumaroyl-CoA, the pathway proceeds through several key intermediates to produce naringenin (B18129), a central precursor for various flavonoids, including kaempferol (B1673270). nih.govnih.gov The conversion of naringenin to kaempferol is then catalyzed by two crucial enzymes: flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS). nih.gov The final step in the formation of kaempferide from its precursor kaempferol is a methylation reaction. wikipedia.orgwikipedia.org The regulation of these enzymatic steps occurs at the genetic level, with transcription factors controlling the expression of the necessary biosynthetic genes. Environmental and developmental cues often influence this regulation, leading to varying levels of flavonoid production in different plant tissues and under different conditions.

A cohort of specific enzymes orchestrates the conversion of primary metabolites into kaempferol, the immediate precursor to kaempferide. The key players in this pathway are detailed below.

Chalcone (B49325) Synthase (CHS): This enzyme initiates the flavonoid-specific pathway by catalyzing the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. wikipedia.orgnih.gov

Chalcone Isomerase (CHI): Following the action of CHS, CHI facilitates the stereospecific isomerization of the chalcone into the flavanone naringenin. nih.govnih.gov

Flavanone 3β-hydroxylase (F3H): F3H introduces a hydroxyl group at the 3-position of naringenin to produce dihydrokaempferol (B1209521). nih.govnih.gov

Flavonol Synthase (FLS): This enzyme catalyzes the desaturation of dihydrokaempferol to form the flavonol kaempferol. nih.govnih.gov

4′-O-methyltransferases (4'-OMT): The final step in kaempferide biosynthesis is the methylation of the 4'-hydroxyl group of kaempferol. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase known as kaempferol 4'-O-methyltransferase. wikipedia.orgwikipedia.org This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to kaempferol, yielding kaempferide and S-adenosyl-L-homocysteine. wikipedia.orgwikipedia.org

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the initial step of the flavonoid pathway. | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Isomerizes chalcone to flavanone. | Naringenin Chalcone | Naringenin |

| Flavanone 3β-hydroxylase | F3H | Hydroxylates flavanone at the 3-position. | Naringenin | Dihydrokaempferol |

| Flavonol Synthase | FLS | Introduces a double bond to form a flavonol. | Dihydrokaempferol | Kaempferol |

| Kaempferol 4′-O-methyltransferase | 4'-OMT | Methylates the 4'-hydroxyl group of kaempferol. | Kaempferol, S-adenosyl-L-methionine | Kaempferide, S-adenosyl-L-homocysteine |

Microbial Biosynthesis of Kaempferide and Related Flavonoids

The microbial production of kaempferide and other flavonoids offers a promising alternative to extraction from plants, which can be inefficient and yield low quantities. nih.govnih.gov By introducing the plant biosynthetic pathway into microorganisms, it is possible to achieve higher yields and a more controlled production process. nih.gov

Several microbial hosts have been successfully engineered for the production of kaempferide and its precursors. These heterologous expression systems provide a platform for expressing the necessary plant enzymes.

Saccharomyces cerevisiae : This yeast is a popular choice for metabolic engineering due to its well-characterized genetics and physiology. researchgate.net Researchers have successfully engineered S. cerevisiae to produce kaempferol de novo from glucose. nih.govnih.gov By introducing the genes for the entire kaempferol biosynthetic pathway, significant titers have been achieved. nih.gov

Escherichia coli : As a fast-growing and easily manipulated bacterium, E. coli is another common host for flavonoid production. researchgate.net Studies have demonstrated the production of kaempferol in E. coli through the heterologous expression of the required enzymes. nih.gov

Streptomyces albus : This bacterium has also been explored for the de novo biosynthesis of flavonols like kaempferol. nih.govnih.gov The ability of Streptomyces species to produce a wide range of secondary metabolites makes them attractive candidates for this purpose. nih.gov

| Microorganism | Compound Produced | Key Advantages |

|---|---|---|

| Saccharomyces cerevisiae | Kaempferol, Naringenin | Well-characterized genetics, GRAS status |

| Escherichia coli | Kaempferol, Astragalin | Fast growth, ease of genetic manipulation |

| Streptomyces albus | Kaempferol, Quercetin (B1663063), Myricetin | Natural producer of diverse secondary metabolites |

To maximize the yield of kaempferide in microbial hosts, various metabolic engineering strategies are employed. These approaches aim to optimize the flow of carbon through the biosynthetic pathway and increase the availability of necessary precursors.

One key strategy involves increasing the supply of the precursor malonyl-CoA, which is often a rate-limiting factor in flavonoid biosynthesis. nih.govnih.gov This can be achieved by overexpressing enzymes in the acetyl-CoA and malonyl-CoA synthesis pathways. nih.gov Additionally, screening for and expressing more efficient versions of the core flavonoid biosynthetic enzymes, such as F3H and FLS, can significantly improve production titers. nih.gov For instance, amplifying the copy number of a rate-limiting enzyme like FLS has been shown to reduce the accumulation of intermediates and boost kaempferol production. nih.gov In S. cerevisiae, strategies have included eliminating competing pathways, such as the one for phenylethanol biosynthesis, and optimizing the core flavonoid synthetic pathway. researchgate.netnih.gov

An alternative to de novo synthesis is to supply the microbial culture with an intermediate compound in the biosynthetic pathway, a strategy known as precursor feeding. This can be particularly useful when the initial steps of the pathway are inefficient or place a significant metabolic burden on the host organism. For example, providing naringenin to engineered E. coli or S. cerevisiae strains expressing F3H and FLS can lead to the efficient conversion to kaempferol. nih.govnih.gov Similarly, feeding p-coumaric acid to engineered yeast has been shown to increase kaempferol production. nih.govnih.gov This approach simplifies the genetic engineering required and can result in higher final product titers. nih.gov

Pharmacokinetic Research and Metabolic Fate of Kaempferide

In Vitro and In Vivo Metabolic Transformations

Kaempferide (B1673269) undergoes extensive metabolic changes both in laboratory settings (in vitro) and within living organisms (in vivo). These transformations are generally categorized into two phases.

Phase I metabolism involves the introduction or exposure of functional groups on a molecule, typically through oxidation, reduction, or hydrolysis reactions. sigmaaldrich.com For kaempferide, a key Phase I transformation is O-demethylation. In vitro studies using human liver microsomes have shown that kaempferide is metabolized into its parent compound, kaempferol (B1673270). sci-hub.se This process is catalyzed primarily by cytochrome P450 enzymes, with CYP1A2 playing the predominant role, followed by CYP2C9 and CYP1A1. sci-hub.se

In vivo pharmacokinetic studies in mice have also confirmed this metabolic pathway, demonstrating a relative stable state of kaempferide with a minor conversion into kaempferol. nih.govresearchgate.net This initial demethylation is a critical step, as the resulting kaempferol becomes the substrate for subsequent, more extensive metabolic reactions.

| Metabolic Reaction | Resulting Metabolite | Key Enzymes Involved | Source |

|---|---|---|---|

| O-demethylation | Kaempferol | CYP1A2, CYP2C9, CYP1A1 | sci-hub.se |

Following Phase I metabolism, the resulting kaempferol undergoes extensive Phase II conjugation reactions. mdpi.com This phase involves attaching small polar molecules, such as glucuronic acid or sulfate (B86663) groups, to the compound, which significantly increases its water solubility and facilitates its excretion from the body. longdom.orgdrughunter.com The primary enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). mdpi.com

While kaempferide itself is first demethylated, its primary metabolite, kaempferol, is readily conjugated. In the liver and small intestine, kaempferol is transformed into glucuronide and sulfoconjugate forms. mdpi.comresearchgate.net Studies in rats have identified kaempferol-3-glucuronide (B1261999) (K-3-G) and kaempferol-7-glucuronide (K-7-G) as major metabolites in plasma, with K-3-G being the most predominant form. nih.govnih.gov Kaempferol-7-sulfate has also been identified. nih.gov In cultured rat hepatocytes, glucuronidation, particularly at the 7-OH position, was found to be the major metabolic pathway for kaempferol compared to sulfoconjugation. nih.gov

| Metabolite | Conjugation Type | Location of Metabolism | Source |

|---|---|---|---|

| Kaempferol-3-glucuronide (K-3-G) | Glucuronidation | Small Intestine, Liver | nih.gov |

| Kaempferol-7-glucuronide (K-7-G) | Glucuronidation | Liver, Small Intestine | nih.gov |

| Kaempferol-7-sulfate | Sulfoconjugation | Plasma | nih.gov |

Enterohepatic Circulation and Gut Microbiota Interactions

Enterohepatic circulation is a process where compounds are transported from the liver to the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the liver. acs.org This recycling can prolong the time a compound remains in the body. remedypublications.com The appearance of double peaks in the plasma concentration-time profiles of kaempferide in pharmacokinetic studies suggests it may undergo enterohepatic circulation. mdpi.comajol.info

Furthermore, the gut microbiota plays a crucial role in the metabolism of flavonoids. mdpi.com After kaempferide is converted to kaempferol, gut bacteria can further metabolize the aglycone. mdpi.com This process can involve breaking the C3 ring to form smaller phenolic compounds, such as 4-hydroxyphenylacetic acid and phloroglucinol. mdpi.commdpi.com Kaempferol has been shown to modulate the gut microbiota, promoting the abundance of beneficial bacteria and influencing bile acid signaling, which may in turn affect its own metabolism and circulation. nih.govfrontiersin.org

Research on Factors Influencing Systemic Disposition

The systemic disposition of kaempferide is influenced by a combination of metabolic enzymes and transport proteins. The rapid metabolism by Phase I and Phase II enzymes in the intestine and liver contributes significantly to its first-pass effect, limiting the amount of the parent compound that reaches systemic circulation. researchgate.netnih.govresearchgate.net

Challenges in Pharmacokinetic Profiling of Flavonoids

The pharmacokinetic profiling of flavonoids, including kaempferide, presents several significant challenges. mdpi.comencyclopedia.pub These natural compounds generally exhibit low oral bioavailability, which is a major obstacle to their development as therapeutic agents. mdpi.comnih.gov

Key challenges include:

Low Aqueous Solubility: Many flavonoids have poor water solubility, which can limit their absorption in the gastrointestinal tract. mdpi.comnih.gov

Poor Oral Absorption: Coupled with low solubility, the inherent chemical structure of flavonoids can result in poor absorption across the intestinal wall. mdpi.comencyclopedia.pub

Extensive First-Pass Metabolism: Flavonoids are subject to extensive metabolism in both the intestines and the liver by Phase I and Phase II enzymes. mdpi.comencyclopedia.pub This rapid and widespread biotransformation means that very little of the original compound reaches systemic circulation intact. researchgate.netnih.gov

Rapid Clearance: The resulting polar metabolites are quickly eliminated from the body, leading to a short half-life in the plasma. researchgate.net Studies on kaempferol have shown high clearance rates and a very short half-life. nih.govresearchgate.net

High Variability: The absorption and metabolism of flavonoids can vary considerably depending on their specific chemical structure, such as the presence of glycoside groups. mdpi.comoatext.com

These factors collectively contribute to low plasma concentrations, making it difficult to achieve and maintain potentially effective therapeutic levels in the body. mdpi.comresearchgate.net

Based on the conducted research, there is no specific information available for the chemical compound “Kaempferide(1-)” or its neutral form, Kaempferide, that aligns with the detailed mechanistic outline requested. The available scientific literature and preclinical studies focus extensively on a related but distinct flavonoid, Kaempferol.

Therefore, it is not possible to generate a scientifically accurate article on the “Mechanistic Investigations of Kaempferide at the Molecular and Cellular Levels (Preclinical Models)” as per the provided subtopics on cellular homeostasis, cell proliferation, cell cycle arrest, apoptosis, and autophagy. Providing information on Kaempferol would not accurately address the specific subject of "Kaempferide(1-)".

Mechanistic Investigations of Kaempferide at the Molecular and Cellular Levels Preclinical Models

Molecular Target Identification and Characterization

Receptor Binding Studies

Currently, publicly available scientific literature does not provide specific details on receptor binding studies for kaempferide (B1673269).

Enzyme Inhibition Research

Kaempferide has demonstrated significant inhibitory effects on several key enzymes implicated in various pathological processes.

Xanthine (B1682287) Oxidase (XO): Kaempferide has been identified as a potent inhibitor of xanthine oxidase, a crucial enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. researchgate.netnih.govcapes.gov.bracs.org Inhibition kinetics studies have shown that kaempferol (B1673270), a closely related compound, acts as a competitive inhibitor of XO. researchgate.netnih.govcapes.gov.braip.org The inhibitory mechanism involves the insertion of the molecule into the active site of the enzyme, thereby preventing the substrate from binding. researchgate.netnih.govcapes.gov.bracs.org Molecular docking studies suggest that kaempferol binds to the molybdenum active region of XO primarily through hydrophobic interactions. researchgate.netnih.gov

Cyclooxygenase (COX) Enzymes: Research indicates that kaempferol, the parent compound of kaempferide, exhibits potent inhibitory activity against both COX-1 and COX-2 enzymes in in vitro cell-free assays. mdpi.com This suggests a potential mechanism for its anti-inflammatory effects.

Matrix Metalloproteinases (MMPs): Kaempferide has been shown to modulate the activity of matrix metalloproteinases, a family of enzymes involved in the degradation of the extracellular matrix. nih.govresearchgate.netthieme-connect.comresearchgate.net Studies have demonstrated that kaempferol can inhibit the enzymatic activities and protein levels of MMP-2 and MMP-9. nih.govspandidos-publications.comnih.gov This inhibition is thought to contribute to its anti-metastatic properties by preventing the breakdown of tissue barriers that restrict tumor cell invasion. nih.govspandidos-publications.comnih.gov In some cancer cell lines, this effect is achieved by down-regulating the signaling pathways that control the expression of these enzymes. spandidos-publications.complos.org

| Enzyme | Effect of Kaempferide/Kaempferol | Observed Mechanism | References |

|---|---|---|---|

| Xanthine Oxidase (XO) | Inhibition | Competitive inhibition, insertion into the active site | researchgate.netnih.govcapes.gov.bracs.orgaip.org |

| Cyclooxygenase (COX) Enzymes | Inhibition | Potent inhibition of COX-1 and COX-2 | mdpi.com |

| Matrix Metalloproteinases (MMPs) | Inhibition | Reduced enzymatic activity and protein levels of MMP-2 and MMP-9 | nih.govresearchgate.netthieme-connect.comresearchgate.netnih.govspandidos-publications.comnih.govplos.org |

Modulation of Transcription Factors

Kaempferide influences the activity of several critical transcription factors that regulate gene expression involved in inflammation, oxidative stress, and cancer progression.

Nuclear Factor-kappa B (NF-κB): Kaempferide has been shown to suppress the activation of NF-κB, a key regulator of inflammatory responses. mdpi.comnih.govresearchgate.netresearchgate.net Studies indicate that kaempferol can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from activating pro-inflammatory genes. nih.govresearchgate.net This inhibitory effect is partly achieved by suppressing the degradation of IκBα, the inhibitor of NF-κB. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): Kaempferide has been found to downmodulate the STAT3 signaling pathway, which is often hyperactivated in cancer cells. nih.govresearchgate.net It has been observed to inhibit the phosphorylation of STAT3 and its upstream kinases, JAK1, JAK2, and Src. nih.gov Additionally, kaempferide can elevate the expression of SHP-1, a phosphatase that negatively regulates the STAT3 pathway. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): Kaempferide can modulate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. researchgate.netresearchgate.netnih.govplos.orgplos.org It promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). plos.orgplos.org This activation of the Nrf2 pathway contributes to the antioxidant and anti-inflammatory effects of kaempferide.

Activator Protein-1 (AP-1): Kaempferide has been shown to decrease the DNA binding activity of AP-1, a transcription factor involved in cell proliferation and tumor progression. nih.govspandidos-publications.comnih.govspandidos-publications.comacs.orgresearchgate.net By attenuating the MAPK signaling pathways, kaempferide reduces the ability of AP-1 to promote the expression of genes such as MMP-2 and MMP-9. nih.govspandidos-publications.comnih.gov

Hypoxia-Inducible Factor 1-alpha (HIF-1α): Kaempferide has demonstrated the ability to suppress the expression and activity of HIF-1α, a key transcription factor that enables cells to adapt to hypoxic conditions, often found in the tumor microenvironment. mdpi.comnih.govmdpi.comnih.govresearchgate.net It has been shown to inhibit HIF-1α accumulation and transcriptional activity, partly by impairing its phosphorylation and promoting its relocalization to the cytoplasm. nih.govmdpi.com

| Transcription Factor | Effect of Kaempferide/Kaempferol | Observed Mechanism | References |

|---|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | Inhibition | Suppression of p65 translocation and IκBα degradation | mdpi.comnih.govresearchgate.netresearchgate.net |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition | Downmodulation of STAT3 phosphorylation and upstream kinases; elevation of SHP-1 | nih.govresearchgate.netmdpi.com |

| Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) | Activation | Promotion of nuclear translocation and expression of antioxidant enzymes | researchgate.netresearchgate.netnih.govplos.orgplos.orgsciopen.com |

| Activator Protein-1 (AP-1) | Inhibition | Decreased DNA binding activity via MAPK pathway attenuation | nih.govspandidos-publications.comnih.govspandidos-publications.comacs.orgresearchgate.net |

| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Inhibition | Suppression of accumulation, transcriptional activity, and phosphorylation | mdpi.comnih.govmdpi.comnih.govresearchgate.net |

Protein Kinase Regulation

Kaempferide has been shown to regulate the activity of various protein kinases, which are key components of intracellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Kaempferide modulates the MAPK signaling pathway, which includes Extracellular Signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38. nih.govspandidos-publications.comnih.govresearchgate.netmdpi.commdpi.com In some cellular contexts, kaempferide has been observed to inhibit the phosphorylation of ERK, JNK, and p38, leading to downstream effects such as the inhibition of cell metastasis. mdpi.comnih.govspandidos-publications.com In other contexts, it can increase the phosphorylation of JNK and p38 while decreasing p-ERK expression, mediating apoptosis. nih.govresearchgate.net This suggests that the effect of kaempferide on the MAPK pathway can be cell-type specific.

Phosphatidylinositide 3-Kinase (PI3K) / Protein Kinase B (AKT) / Mammalian Target of Rapamycin (mTOR) Pathway: Kaempferide is a known inhibitor of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, survival, and proliferation. sciopen.commdpi.commdpi.comresearchgate.netspandidos-publications.comjcancer.orgiiarjournals.orgnih.gov It has been shown to decrease the phosphorylation of key proteins in this cascade, including PI3K, AKT, and mTOR. mdpi.comresearchgate.netspandidos-publications.com By inactivating this pathway, kaempferide can induce apoptosis and autophagy in cancer cells. iiarjournals.orgnih.gov

Other Protein Kinases: Kaempferide has been found to modulate other protein kinases as well. For instance, it has been shown to downmodulate the activity of Src, an upstream kinase of the STAT3 pathway. nih.gov Studies on the broader family of flavonoids suggest potential interactions with other kinases like Cyclin-Dependent Kinase 1 (CDK1), Phosphoinositide-dependent kinase 1 (PDK1), and Mitogen-activated protein kinase kinase (MEK), although direct evidence for kaempferide is still emerging. researchgate.netspandidos-publications.com

Modulation of Signal Transduction Pathways

PI3K/AKT/mTOR Signaling Cascade

Kaempferide has been consistently shown to inhibit the Phosphatidylinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) signaling cascade in various preclinical models. sciopen.commdpi.comresearchgate.netspandidos-publications.comjcancer.orgiiarjournals.orgnih.gov This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. mdpi.com

Research has demonstrated that kaempferide treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K, AKT, and mTOR. mdpi.comresearchgate.netspandidos-publications.com The inactivation of this pathway by kaempferide has been linked to several of its anticancer effects. For example, by inhibiting the PI3K/AKT/mTOR pathway, kaempferide can induce apoptosis and autophagy in cancer cells. iiarjournals.orgnih.gov Furthermore, the inhibition of this cascade contributes to the suppression of cell migration and invasion. researchgate.net In some instances, kaempferide's inhibitory effect on this pathway is mediated by the upregulation of PTEN, a tumor suppressor that negatively regulates PI3K signaling. researchgate.netnih.gov

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Kaempferide has been shown to modulate this pathway in various preclinical models.

In ovarian cancer cells, kaempferide demonstrated a concentration-dependent decrease in the phosphorylation of MEK and ERK, key components of this pathway. nih.gov However, it did not significantly affect the total protein levels of ERK and MEK. nih.gov This suggests that kaempferide's inhibitory action is specific to the activated forms of these proteins. Similarly, in a study on pancreatic cancer, the combination of kaempferide and the drug Erlotinib led to a downregulation in the expression of p-ERK1/2. mdpi.com

Further research in human colorectal cancer cells indicated that kaempferol, a related flavonoid, can downregulate the expression of phosphorylated JNK and ERK, while upregulating phosphorylated p38 MAPK, ultimately inducing apoptosis. frontiersin.org In the context of lung cancer, kaempferide has been found to inhibit the ERK-NF-κB-c-Myc-p21-VEGF pathway, which plays a role in angiogenesis. nih.gov Specifically, it downregulates the phosphorylation of ERK. nih.gov In osteosarcoma cells, kaempferide attenuated the MAPK signaling pathways, including ERK, JNK, and p38. mdpi.com This led to a decrease in the DNA binding activity of AP-1 and subsequently reduced the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in metastasis. mdpi.com

The table below summarizes the effects of kaempferide on the MAPK/ERK signaling pathway in different preclinical models.

| Cell/Tissue Type | Model | Key Findings |

| Ovarian Cancer Cells | In vitro | Concentration-dependent reduction in p-MEK and p-ERK phosphorylation. nih.gov |

| Pancreatic Cancer Cells | In vitro | Downregulation of p-ERK1/2 expression in combination with Erlotinib. mdpi.com |

| Human Colorectal Cancer Cells | In vitro | Downregulation of p-JNK and p-ERK, upregulation of p-p38 MAPK. frontiersin.org |

| Lung Cancer Cells | In vitro | Inhibition of the ERK-NF-κB-c-Myc-p21-VEGF pathway. nih.gov |

| Osteosarcoma Cells | In vitro | Attenuation of ERK, JNK, and p38 signaling. mdpi.com |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Preclinical studies have consistently demonstrated kaempferide's ability to inhibit this pathway.

In a model of severe acute pancreatitis in rats, kaempferide treatment decreased the expression of phosphorylated p65 (p-p65), the active subunit of NF-κB, indicating the suppression of NF-κB signaling. itjfs.com Similarly, in obese mice, kaempferide was shown to inhibit the TLR4/IκBα/NF-κB signaling pathway, which is linked to inflammation and oxidative stress. researchgate.netnih.gov This inhibition was associated with improvements in obesity, glycolipid metabolism, and inflammation. nih.gov

Kaempferide has also been shown to suppress NF-κB activation in other inflammatory contexts. For instance, it can inhibit the production of pro-inflammatory cytokines by suppressing the TLR4/NF-κB pathway. researchgate.net In models of rheumatoid arthritis, kaempferide has been suggested to inhibit NF-κB activation. mdpi.com Furthermore, in human pulmonary alveolar epithelial cells, kaempferide's anti-inflammatory effects are partly attributed to the suppression of NF-κB. researchgate.net The modulation of the NF-κB pathway by kaempferide is a key mechanism behind its anti-inflammatory properties observed in various preclinical settings. itjfs.comtandfonline.com

The following table outlines the research findings on kaempferide's interaction with the NF-κB signaling pathway.

| Cell/Tissue Type | Model | Key Findings |

| Rat Pancreas | In vivo (Severe Acute Pancreatitis) | Decreased expression of phosphorylated p65 (p-p65). itjfs.com |

| Obese Mice | In vivo | Inhibition of the TLR4/IκBα/NF-κB signaling pathway. researchgate.netnih.gov |

| Various | In vitro/In vivo | Suppression of proinflammatory cytokine production via TLR4/NF-κB suppression. researchgate.net |

| Rheumatoid Arthritis Models | Preclinical | Suggested inhibition of NF-κB activation. mdpi.com |

| Human Pulmonary Alveolar Epithelial Cells | In vitro | Suppression of NF-κB activation. researchgate.net |

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell proliferation, survival, and differentiation, and its dysregulation is often observed in cancer. Kaempferide has been shown to inhibit STAT3 signaling in preclinical cancer models.

In ovarian cancer cells, kaempferide led to a significant, concentration-dependent reduction in the phosphorylation of STAT3 at both Serine 727 and Tyrosine 705 residues, without affecting the total STAT3 protein levels. nih.gov This indicates that kaempferide specifically targets the activation of STAT3. In another study, kaempferide was found to inhibit the JAK/STAT3 signaling pathway, which could play a role in reversing drug resistance. mdpi.com

Research has also highlighted that at high concentrations, kaempferide can prevent the interleukin-6-induced phosphorylation of STAT3. mdpi.com The inhibition of the STAT3 signaling pathway is considered a key mechanism through which kaempferide exerts its anti-cancer effects. nih.govmdpi.comnih.gov

The table below summarizes key findings on the modulation of the STAT3 pathway by kaempferide.

| Cell/Tissue Type | Model | Key Findings |

| Ovarian Cancer Cells | In vitro | Concentration-dependent reduction in p-STAT3 (Ser727 and Tyr705) phosphorylation. nih.gov |

| Cancer Cells | In vitro | Inhibition of the JAK/STAT3 signaling pathway. mdpi.com |

| Various | In vitro | Prevention of IL-6-induced STAT3 phosphorylation at high concentrations. mdpi.com |

Nrf2/Heme Oxygenase-1 (HO-1) Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis is a critical pathway for cellular defense against oxidative stress. Kaempferide has been shown to modulate this pathway, although its effects can be context-dependent.

In a study on diabetic nephropathy in rats, kaempferide was found to increase the expression of Nrf2 and HO-1, which contributed to its antioxidant and protective effects. researchgate.net Similarly, in human pulmonary alveolar epithelial cells, kaempferide induced HO-1 expression, which in turn attenuated the expression of intercellular cell adhesion molecule-1 (ICAM-1) induced by lipopolysaccharides (LPS). nih.goversnet.org This induction of HO-1 was found to be dependent on the generation of reactive oxygen species (ROS) and the activation of several upstream kinases, including Src, Pyk2, PKCα, p38 MAPK, and JNK1/2, which then activate Nrf2 to transcribe the HO-1 gene. nih.gov

Conversely, in a model of non-small cell lung cancer, kaempferide was found to downregulate the Nrf2 signaling pathway, leading to apoptosis. itjfs.com This suggests that kaempferide's effect on the Nrf2/HO-1 axis can vary depending on the cell type and pathological condition. In severe acute pancreatitis, kaempferide treatment reversed the increased expression of Keap1 (an inhibitor of Nrf2) and the decreased expression of nuclear Nrf2, indicating an activation of the Nrf2 pathway. itjfs.com

The table below details the varied effects of kaempferide on the Nrf2/HO-1 axis.

| Cell/Tissue Type | Model | Key Findings |

| Rat Kidney | In vivo (Diabetic Nephropathy) | Increased expression of Nrf2 and HO-1. researchgate.net |

| Human Pulmonary Alveolar Epithelial Cells | In vitro/In vivo | Induction of HO-1 expression, attenuating inflammation. nih.goversnet.org |

| Non-Small Cell Lung Cancer Cells | In vitro | Downregulation of the Nrf2 signaling pathway. itjfs.com |

| Rat Pancreas | In vivo (Severe Acute Pancreatitis) | Reversed the increase in Keap1 and decrease in nuclear Nrf2. itjfs.com |

| Macrophages | In vitro/In vivo | Activation of the NRF2 pathway to inhibit oxidative stress and pyroptosis. nih.gov |

Endoplasmic Reticulum (ER) Stress-Related Pathways

The endoplasmic reticulum (ER) is responsible for protein folding, and its dysfunction leads to ER stress, which can trigger cell death. Kaempferide has been shown to modulate ER stress-related pathways, including those involving Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1 Alpha (IRE1α), and CCAAT/enhancer-binding protein homologous protein (CHOP).

In HepG2 liver cancer cells, kaempferide was found to induce apoptosis by promoting ER stress. spandidos-publications.com This was evidenced by increased protein and mRNA levels of ER stress markers such as GRP78, GRP94, PERK, IRE1α, ATF-6, CHOP, and caspase-4. spandidos-publications.com The study concluded that kaempferide promotes HepG2 cell apoptosis via the ER stress-CHOP signaling pathway. spandidos-publications.com

In gastric cancer cells, kaempferide has been reported to induce autophagic cell death by activating the IRE1-JNK-CHOP pathway. europeanreview.org Another study on ovarian cancer cells showed that kaempferide can activate the ER stress response pathway, leading to cytotoxic autophagy and inhibiting cancer progression. nih.gov In a model of particle-induced osteogenic impairment, kaempferide was found to attenuate ER stress by regulating the IRE1α–XBP1s pathway. nih.gov

The following table summarizes the effects of kaempferide on ER stress-related pathways.

| Cell/Tissue Type | Model | Key Findings |

| HepG2 Liver Cancer Cells | In vitro | Increased expression of GRP78, GRP94, PERK, IRE1α, ATF-6, CHOP, and caspase-4, leading to apoptosis. spandidos-publications.com |

| Gastric Cancer Cells | In vitro | Activation of the IRE1-JNK-CHOP pathway, inducing autophagic cell death. europeanreview.org |

| Ovarian Cancer Cells | In vitro | Activation of the ER stress response pathway, leading to cytotoxic autophagy. nih.gov |

| Osteoblasts | In vitro (Particle-induced impairment) | Attenuation of ER stress via the IRE1α–XBP1s pathway. nih.gov |

Other Pathways

Kaempferide's influence extends to several other signaling pathways that are critical in various physiological and pathological processes.

Toll-Like Receptor 4 (TLR4): In obese mice, kaempferide has been shown to inhibit the TLR4/IκBα/NF-κB signaling pathway, which is associated with inflammation and oxidative stress. researchgate.netnih.gov It also suppresses proinflammatory cytokine production through the inhibition of the TLR4/NF-κB pathway. researchgate.net

Transforming Growth Factor-beta (TGF-β)/Smad: Kaempferide has been found to attenuate the activation of hepatic stellate cells by modulating the TGF-β/Smad pathway. researchgate.net In the context of pulmonary fibrosis, related flavonoids have been shown to suppress this pathway. frontiersin.org

Sirtuin 1 (SIRT1)/AMP-activated protein kinase (AMPK): Kaempferide activates the SIRT1/AMPK signaling pathway, which can lead to improved mitochondrial function. researchgate.net In a model of doxorubicin-mediated nephropathy, kaempferol was reported to provide protection by activating and enhancing SIRT1. nih.gov

Epidermal Growth Factor Receptor (EGFR): In pancreatic cancer cells, kaempferide has been shown to inhibit cell growth and migration by blocking the EGFR-related pathway. europeanreview.org A combination of kaempferide and Erlotinib was found to downregulate the expression of p-EGFR. mdpi.com

The table below provides a summary of kaempferide's effects on these additional pathways.

| Pathway | Cell/Tissue Type | Model | Key Findings |

| TLR4 | Obese Mice | In vivo | Inhibition of the TLR4/IκBα/NF-κB signaling pathway. researchgate.netnih.gov |

| TGF-β/Smad | Hepatic Stellate Cells | Preclinical | Attenuation of activation. researchgate.net |

| SIRT1/AMPK | Various | Preclinical | Activation of the pathway, improving mitochondrial function. researchgate.net |

| EGFR | Pancreatic Cancer Cells | In vitro | Inhibition of the EGFR-related pathway. europeanreview.org |

Mechanisms of Oxidative Stress Modulation

Kaempferide demonstrates significant potential in modulating oxidative stress through various mechanisms. Its antioxidant properties are a recurring theme in preclinical research.

Kaempferide has been shown to reduce oxidative stress by scavenging free radicals and inhibiting the activity of reactive oxygen species (ROS). nih.gov In macrophages, it can inhibit excessive ROS generation and increase the levels of glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD), key components of the cellular antioxidant defense system. nih.gov This leads to a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov

The activation of the Nrf2/HO-1 axis is a primary mechanism by which kaempferide exerts its antioxidant effects. researchgate.net By upregulating Nrf2 and its downstream target HO-1, kaempferide enhances the cell's capacity to neutralize oxidative insults. researchgate.net This has been observed in models of diabetic nephropathy and in human pulmonary alveolar epithelial cells. researchgate.netnih.gov

Furthermore, kaempferide's ability to activate the SIRT1/AMPK signaling pathway contributes to its antioxidant effects by improving mitochondrial function. researchgate.net In the context of neuroprotection, kaempferide has been shown to mitigate oxidative stress by modulating pathways such as NRF-2 and NADPH oxidase. nih.gov

The table below summarizes the mechanisms through which kaempferide modulates oxidative stress.

| Mechanism | Cell/Tissue Type | Model | Key Findings |

| ROS Scavenging | Macrophages | In vitro | Inhibition of excessive ROS generation. nih.gov |

| Enhancement of Antioxidant Enzymes | Macrophages | In vitro | Increased levels of GSH and activity of SOD. nih.gov |

| Nrf2/HO-1 Axis Activation | Rat Kidney, Human Pulmonary Alveolar Epithelial Cells | In vivo/In vitro | Upregulation of Nrf2 and HO-1 expression. researchgate.netnih.gov |

| SIRT1/AMPK Pathway Activation | Various | Preclinical | Improved mitochondrial function. researchgate.net |

| Modulation of NRF-2 and NADPH Oxidase | Neuronal Cells | Preclinical | Mitigation of oxidative stress. nih.gov |

Reactive Oxygen Species (ROS) Scavenging

Kaempferide has demonstrated notable antioxidant properties by directly scavenging reactive oxygen species (ROS). nih.gov In preclinical studies, kaempferide has been shown to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. nih.govnih.gov Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects. nih.gov Kaempferide's ability to neutralize these reactive molecules helps to protect cells from damage. nih.govresearchgate.net

Studies have indicated that under certain conditions, kaempferide can also exhibit pro-oxidant properties, which may contribute to its anticancer effects by inducing ROS-dependent apoptosis in cancer cells. nih.govmdpi.com However, its primary role in non-cancerous cells is characterized by its potent free radical and superoxide radical scavenging activities. nih.gov The scavenging effect of intracellular ROS by kaempferide has been observed in models of inflammation and cell death. researchgate.net

Regulation of Antioxidant Enzyme Activity

Beyond direct ROS scavenging, kaempferide enhances the cellular antioxidant defense system by regulating the activity of key antioxidant enzymes. antiox.org Preclinical evidence suggests that kaempferide can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comitjfs.com Nrf2 is a critical transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. itjfs.commdpi.com

Upon activation by kaempferide, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several antioxidant enzymes. mdpi.complos.org These enzymes include:

Heme oxygenase-1 (HO-1): Kaempferide treatment has been shown to increase the expression of HO-1, which plays a crucial role in cellular defense against oxidative stress. plos.orgplos.org

Glutathione (GSH): Kaempferide has been found to increase the content of GSH, a major intracellular antioxidant. plos.orgplos.org

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px): Studies have demonstrated that kaempferide can promote an increase in the activities of SOD, CAT, and GSH-Px, while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. itjfs.comnih.gov

However, in some cancer cell models, kaempferide has been reported to inhibit the Nrf2 signaling pathway, leading to a downregulation of Nrf2 target genes like NQO1, HO1, and GST. nih.gov This dual regulatory role on Nrf2 highlights the context-dependent effects of kaempferide.

Mechanisms of Inflammation Modulation

Kaempferide exerts significant anti-inflammatory effects through multiple molecular mechanisms, primarily by regulating the expression of inflammatory mediators and inhibiting pro-inflammatory enzymes. nih.govnih.gov

Cytokine and Chemokine Expression Regulation

Kaempferide has been shown to modulate the production of various pro-inflammatory cytokines and chemokines in preclinical models. It can suppress the release of key inflammatory mediators, thereby dampening the inflammatory response. mdpi.com

Table 1: Effect of Kaempferide on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Effect of Kaempferide | Reference |

| Interleukin-1 beta (IL-1β) | ↓ | itjfs.commdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | itjfs.commdpi.com |

| Interleukin-6 (IL-6) | ↓ | itjfs.commdpi.com |

| Interleukin-8 (IL-8) | ↓ | mdpi.com |

| Interleukin-18 (IL-18) | ↓ | mdpi.com |

| Thymic Stromal Lymphopoietin (TSLP) | ↓ | Not explicitly found for Kaempferide, but for Kaempferol |

Studies have demonstrated that kaempferide significantly inhibits the production of IL-1β, TNF-α, and IL-6 in various inflammatory models. itjfs.commdpi.com In cardiac fibroblasts, kaempferide was found to substantially suppress the release of TNF-α, IL-18, IL-1β, and IL-6. mdpi.com Furthermore, it has been reported to downregulate the expression of other pro-inflammatory chemokines such as MCP-1, MCP-2, RANTES, and EOTAXIN. mdpi.com

Pro-inflammatory Enzyme Inhibition

A key aspect of kaempferide's anti-inflammatory action is its ability to inhibit the activity of pro-inflammatory enzymes, namely Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS). researchgate.net

Cyclooxygenase (COX): Kaempferide has been shown to inhibit COX enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins. researchgate.netmdpi.comcambridge.org

Inducible Nitric Oxide Synthase (iNOS): Kaempferide treatment leads to a significant concentration-dependent decrease in iNOS protein levels. researchgate.netcambridge.org iNOS is responsible for the production of large amounts of nitric oxide during inflammation. acs.org

Modulation of Inflammatory Mediators

By inhibiting pro-inflammatory enzymes, kaempferide effectively modulates the levels of downstream inflammatory mediators such as Prostaglandin E2 (PGE2) and Nitric Oxide (NO). nih.gov

Prostaglandin E2 (PGE2): Kaempferide significantly inhibits the generation of PGE2, a key mediator of inflammation, pain, and fever. nih.gov

Nitric Oxide (NO): Kaempferide has been reported to inhibit the production of nitric oxide in inflammatory settings. nih.gov This is achieved through the downregulation of iNOS expression. researchgate.net

Table 2: Effect of Kaempferide on Pro-inflammatory Enzymes and Mediators

| Enzyme/Mediator | Effect of Kaempferide | Reference |

| Cyclooxygenase (COX) | ↓ | researchgate.netmdpi.comcambridge.org |

| Inducible Nitric Oxide Synthase (iNOS) | ↓ | researchgate.netcambridge.org |

| Prostaglandin E2 (PGE2) | ↓ | nih.gov |

| Nitric Oxide (NO) | ↓ | nih.gov |

Other Preclinical Mechanistic Insights

In addition to its antioxidant and anti-inflammatory properties, preclinical studies have revealed other significant pharmacological activities of kaempferide. nih.govresearchgate.net

Anti-Adipogenic Activities: Kaempferide has been shown to inhibit adipogenesis, the process of fat cell formation. nih.govresearchgate.net It can reduce lipid accumulation in adipocytes by downregulating the expression of genes involved in fatty acid synthesis. researchgate.netnih.gov Studies in 3T3-L1 cells demonstrated that kaempferide treatment resulted in a significant inhibition of adipogenesis and a reduction in intracellular lipid accumulation. researchgate.net

Kidney Protection: Kaempferide has demonstrated nephroprotective effects in various preclinical models of kidney injury. nih.govnih.gov It has been shown to ameliorate cisplatin-induced nephrotoxicity and ischemia-reperfusion-induced acute kidney injury. nih.govresearchgate.net The protective mechanisms are thought to involve its antioxidant and autophagy-inducing properties. nih.gov In models of diabetic nephropathy, kaempferol, a related compound, has been shown to reduce renal fibrosis. mdpi.comjst.go.jp

Gastroprotection: Preclinical evidence suggests that kaempferide possesses gastroprotective properties. nih.govresearchgate.net It has been found to inhibit gastric acid secretion and reduce the size of gastric ulcers. researchgate.net The gastroprotective effects are associated with its antioxidant and anti-inflammatory activities, as well as its ability to increase gastric mucin levels. researchgate.netfrontiersin.org

Endocrine Regulation: Kaempferide has been reported to have endocrine-regulating activities. nih.gov It exhibits anti-estrogenic activity, which can reduce the proliferation of certain cancer cells. nih.gov

Structure Activity Relationship Sar Studies of Kaempferide and Derivatives

Correlation of Structural Motifs with Biological Activities

The diverse biological activities of kaempferide (B1673269) and its derivatives, including antioxidant, anti-inflammatory, and anticancer effects, are largely dictated by specific structural motifs within the flavonoid scaffold. mdpi.commdpi.com Key structural features that have been identified as crucial for these activities include the number and position of hydroxyl (-OH) groups, the presence of a C2-C3 double bond in the C-ring, and the nature of substituents on the A and B rings. mdpi.comalliedacademies.orgalliedacademies.org

For instance, the antioxidant capacity of flavonoids is significantly influenced by the arrangement of hydroxyl groups. mdpi.comresearchgate.net The presence of a 3',4'-dihydroxy pattern on the B-ring and/or a hydroxyl group at the C-3 position generally enhances radical scavenging activity. mdpi.com While kaempferide itself has a methoxy (B1213986) group at the 4'-position of the B-ring, its antioxidant activity is still notable. mdpi.comresearchgate.net Glycosylation, the attachment of sugar moieties, can also modulate the biological activity and bioavailability of kaempferide derivatives. ontosight.aifrontiersin.org

The anti-inflammatory action of kaempferide has been linked to its ability to inhibit signaling pathways such as the TLR4/IκBα/NFκB pathway. mdpi.com Furthermore, the planarity of the flavonoid structure, along with specific hydroxylation patterns, is considered important for activities like xanthine (B1682287) oxidase inhibition, which is relevant in managing conditions like diabetes. phcog.com

The antibacterial activity of flavonoids is also highly dependent on their structure. mdpi.com Studies have shown that hydroxylation at the C3 position of the C-ring is important for antibacterial properties. mdpi.comnih.gov Conversely, the absence of hydroxyl groups on the B-ring, as seen in kaempferide, can lead to inactivity against certain bacterial strains. mdpi.com The introduction of a lipophilic geranyl group at the C6 position has been shown to increase antibacterial activity by enhancing the compound's lipophilicity. mdpi.comnih.gov

Computational Approaches in SAR (e.g., Density Functional Theory, Molecular Docking, Molecular Dynamics Simulations)

Computational methods have become indispensable tools in the SAR analysis of kaempferide and its derivatives, providing detailed insights into their interactions with biological targets at a molecular level. frontiersin.orgnih.govnih.govnih.gov These approaches complement experimental studies and aid in the rational design of new, more potent analogs.

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.govnih.govmdpi.com DFT studies on kaempferol (B1673270), a closely related flavonoid, have helped to understand its antioxidant mechanism by calculating properties like bond dissociation energies and ionization potentials. researchgate.net These calculations can predict which hydroxyl groups are most likely to donate a hydrogen atom to scavenge free radicals. nih.govnih.gov DFT can also be used to analyze the stability and electronic properties of kaempferide and its derivatives, providing a theoretical basis for their observed biological activities. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.govresearchgate.netjocpr.com This method is widely used to study the interaction of kaempferide derivatives with various protein targets, such as enzymes and receptors. frontiersin.orgresearchgate.netnih.gov For example, molecular docking studies have been employed to investigate the potential of kaempferol derivatives as inhibitors of enzymes like CDK2, which is implicated in cancer, and α-glucosidase, a target for anti-diabetic drugs. frontiersin.orgnih.govresearchgate.netnih.govnih.gov These studies can identify key amino acid residues in the binding site that interact with the flavonoid, providing valuable information for designing more effective inhibitors. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. frontiersin.orgnih.govnih.gov MD simulations can provide insights into the stability of ligand-protein complexes predicted by molecular docking. frontiersin.orgnih.govresearchgate.net By simulating the dynamic movements of the complex over time, researchers can assess the strength and persistence of the interactions, further validating the potential of a compound as a drug candidate. frontiersin.orgnih.govnih.gov For instance, MD simulations have been used to confirm the stability of complexes between kaempferol derivatives and their target proteins. frontiersin.orgnih.govresearchgate.net

Identification of Key Structural Features for Specific Activities

Through a combination of experimental and computational SAR studies, several key structural features of kaempferide and its derivatives have been identified as critical for their specific biological activities.

B-ring Charge Accumulation: The electronic properties of the B-ring play a significant role in the biological activity of flavonoids. plos.org While the original prompt mentions B-ring charge accumulation, the provided search results focus more on the number and position of hydroxyl groups on the B-ring as determinants of activity. For example, the presence of hydroxyl groups on the B-ring is positively correlated with antioxidant potential. plos.org Quantum chemical calculations have shown that the B-ring in kaempferol has a negative Natural Bond Orbital (NBO) charge. plos.org

C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring is a crucial structural feature for many biological activities of flavonoids. alliedacademies.orgalliedacademies.orgresearchgate.net This double bond, in conjugation with the 4-oxo group, contributes to the planarity of the molecule and allows for electron delocalization, which is important for antioxidant activity. alliedacademies.orgalliedacademies.org The presence of the C2=C3 double bond is also critical for the inhibitory activity of flavonoids towards various enzymes, including protein kinases and cyclooxygenases. alliedacademies.orgalliedacademies.org The reduction of this double bond often leads to a loss of inhibitory activity. alliedacademies.org

Hydroxyl Group Positions: The number and location of hydroxyl groups are paramount in determining the biological activities of kaempferide and its derivatives. mdpi.comresearchgate.net

Antioxidant Activity: The 3-OH group is a key feature for potent peroxynitrite scavenging activity. researchgate.net The antioxidant activity is further enhanced by the presence of hydroxyl groups on the B-ring. mdpi.com

Antibacterial Activity: The 3-OH group in the C-ring is important for the antibacterial properties of flavonoids. mdpi.comnih.gov Hydroxylation at the C5 position can also boost activity, likely due to the formation of an intramolecular hydrogen bond with the C4-carbonyl group, leading to increased electron delocalization. mdpi.comnih.gov

Enzyme Inhibition: Specific hydroxyl group patterns are essential for inhibiting enzymes like xanthine oxidase. phcog.com

The following table summarizes the key structural features of kaempferide and their influence on its biological activities:

| Structural Feature | Influence on Biological Activity |

| B-ring 4'-Methoxy Group | Differentiates it from kaempferol; influences its specific biological profile. mdpi.com |

| C2-C3 Double Bond | Crucial for antioxidant and enzyme inhibitory activities. alliedacademies.orgalliedacademies.org Contributes to molecular planarity and electron delocalization. alliedacademies.orgalliedacademies.org |

| 3-OH Group | Important for antioxidant and antibacterial activities. mdpi.comresearchgate.netmdpi.comnih.gov |

| 5,7-OH Groups (A-ring) | Contribute to antioxidant and antibacterial activities. mdpi.commdpi.comnih.gov The 5-OH group can form an intramolecular hydrogen bond with the 4-oxo group, enhancing activity. mdpi.comnih.gov |

Advanced Analytical Methodologies in Kaempferide Research

Extraction and Pre-concentration Techniques

The initial step in studying kaempferide (B1673269) from natural sources, such as plants, is its extraction from the complex plant matrix. The choice of extraction method significantly impacts the yield and purity of the resulting extract.

In recent years, there has been a significant shift towards "green" extraction techniques that reduce solvent consumption, extraction time, and energy usage. mdpi.comnih.gov Ultrasound-Assisted Extraction (UAE) is a prominent example of such a method. mdpi.com UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates microjets that disrupt the cell structure, enhancing the release of intracellular compounds like kaempferide into the solvent. mdpi.com This method is often preferred for thermally sensitive compounds as it can be performed at lower temperatures, minimizing degradation. mdpi.com

Research has shown that various parameters, including the type of solvent, temperature, time, and ultrasonic power, must be optimized to maximize the extraction yield of flavonoids like kaempferide. semanticscholar.org For instance, a study on the extraction of flavonoids from Ocimum basilicum employed UAE, which was followed by purification to isolate kaempferol (B1673270), a closely related compound. nih.gov Another study optimized UAE conditions for flavonoids from Lactuca indica, demonstrating the efficiency of this modern technique. frontiersin.org Deep Eutectic Solvents (DESs), a new class of green solvents, have also been successfully used in combination with UAE for flavonoid extraction, offering a recyclable and efficient alternative to traditional organic solvents. mdpi.commdpi.com

semanticscholar.orgfrontiersin.org| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Solvent | Ethanol, Methanol (B129727) (often in aqueous solutions) | The polarity of the solvent is crucial for selectively dissolving flavonoids. Ethanol is often preferred due to its low toxicity. | |

| Temperature | 30–60 °C | Higher temperatures can increase extraction efficiency, but excessive heat may degrade thermolabile compounds. |

Traditional extraction techniques, while often more time-consuming and solvent-intensive, are still widely used due to their simplicity and the low cost of equipment. mdpi.com These methods include maceration, reflux, and Soxhlet extraction. frontiersin.orge3s-conferences.orgmdpi.com

Maceration involves soaking the plant material in a solvent for an extended period at room temperature. e3s-conferences.org Reflux, a form of hot extraction, involves boiling the solvent with the plant material and condensing the vapor back into the mixture, allowing for extraction at a constant temperature. rdd.edu.iq Soxhlet extraction is a continuous process where fresh solvent is repeatedly passed over the sample, which is considered more efficient than simple maceration or percolation. e3s-conferences.org

The choice of solvent is a critical parameter in these methods, with its polarity determining the types of flavonoids extracted. mdpi.commdpi.com Ethanol and methanol, often mixed with water, are commonly used for extracting polar flavonoids. mdpi.comuin-alauddin.ac.id For less polar flavonoids, solvents like ethyl acetate (B1210297), chloroform (B151607), or diethyl ether may be employed. mdpi.com A study on Prosopis juliflora leaves compared maceration and reflux using different solvents for the extraction of kaempferol, finding that reflux with ethyl acetate was the most efficient method. rdd.edu.iq

e3s-conferences.orguin-alauddin.ac.id| Method | Principle | Common Solvents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. | Ethanol, Methanol, Water | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower extraction efficiency. | |

| Reflux | Boiling the solvent with the plant material and condensing the vapor. | Ethanol, Methanol, Ethyl Acetate | Higher extraction efficiency than maceration due to heat. | Requires heating, potential for degradation of heat-sensitive compounds. |

Purification and Isolation Techniques

Following extraction, the crude extract contains a mixture of various phytochemicals. Therefore, purification and isolation steps are necessary to obtain kaempferide in a pure form.

Preparative column chromatography is a cornerstone technique for the isolation and purification of flavonoids like kaempferide from crude extracts. asianpubs.orggoogle.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through the column. scielo.org.mx

Various stationary phases are used, with silica (B1680970) gel and Sephadex LH-20 being common choices for flavonoid separation. scielo.org.mxmdpi.com Silica gel separates compounds based on polarity, while Sephadex LH-20, a size-exclusion gel, separates molecules based on their size. scielo.org.mxmdpi.com The mobile phase typically consists of a gradient of solvents with increasing polarity, such as mixtures of petroleum ether and ethyl acetate or chloroform and methanol. asianpubs.orgscielo.org.mx

In a study isolating kaempferol from Ginkgo biloba leaves, the crude extract was subjected to preparative column chromatography with a mobile phase of petroleum ether-ethyl acetate to yield the purified compound. asianpubs.orgresearchgate.net Another example is the isolation of kaempferol-3-rutinoside from Sideroxylon foetidissimum, where the extract was purified using both flash column chromatography with a petroleum ether/ethyl acetate gradient and Sephadex LH-20 column chromatography with a chloroform/methanol eluent. scielo.org.mx A method for preparing galangin (B1674397) and kaempferide from Alpinia officinarum also utilized column chromatography with a HPD-600 resin as a preliminary purification step before final separation by preparative HPLC. researchgate.netchrom-china.com

Identification and Quantification Methods in Research

Once purified, or for quantification within a complex mixture, various analytical methods are employed to identify and measure the concentration of kaempferide.

Chromatography-based methods are the most powerful and widely used techniques for the analysis of flavonoids due to their high resolution, sensitivity, and accuracy. chromatographyonline.comgreenpharmacy.info

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard method for flavonoid analysis. greenpharmacy.infonih.gov The separation is typically performed on a reversed-phase (RP) C18 column, where a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water with an acid modifier like formic or phosphoric acid, is used to elute the compounds. ijariie.cominnovareacademics.in Kaempferide and other flavonoids have characteristic UV absorbance spectra, allowing for their detection and quantification at specific wavelengths, commonly around 360-370 nm. researchgate.netinnovareacademics.in A validated HPLC-UV method for kaempferol analysis used a mobile phase of methanol and 0.1% formic acid (75:25, v/v) with detection at 368 nm. nih.gov Similarly, an RP-HPLC method was developed for the simultaneous quantification of quercetin (B1663063) and kaempferol in Cissus quadrangularis, using a mobile phase of water and acetonitrile (45:55) with 0.1% o-phosphoric acid and detection at 370 nm. innovareacademics.in

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm). chromatographyonline.comrsc.org This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. rsc.org A UHPLC method was developed for the determination of kaempferide in rat plasma, demonstrating its suitability for pharmacokinetic studies. rsc.org This method used an Acquity UPLC BEH C18 column and a mobile phase of water, acetonitrile, and 0.1% trifluoroacetic acid, with a total run time of just 2.0 minutes. rsc.org Another study used UHPLC coupled with high-resolution mass spectrometry (HRMS) for the comprehensive profiling of phenolic compounds, including kaempferol derivatives, in Hypericum aucheri. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and thermally stable compounds. creative-proteomics.comresearchgate.net For non-volatile compounds like kaempferide, a derivatization step is required to increase their volatility and thermal stability. massbank.eujfda-online.com This typically involves converting the polar hydroxyl groups into less polar silyl (B83357) ethers, for example, by using a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). massbank.eu The derivatized compounds are then separated by the gas chromatograph and detected by the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. researchgate.netnih.gov GC-MS has been used for the detection and quantification of kaempferol in various plant extracts and food products after derivatization. researchgate.netjfda-online.com

nih.govinnovareacademics.in| Method | Stationary Phase | Typical Mobile Phase/Conditions | Detection | Key Advantages | Reference |

|---|---|---|---|---|---|

| HPLC-UV / RP-HPLC | Reversed-Phase C18 | Acetonitrile/Methanol and acidified water | UV (360-370 nm) | Robust, reliable, widely available for quantification. | |

| UHPLC | Reversed-Phase C18 (<2 µm particles) | Acetonitrile/Methanol and acidified water | UV, Mass Spectrometry (MS) | Fast analysis, high resolution, increased sensitivity. |

Mass Spectrometry Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of Kaempferide and its metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities. semanticscholar.orgencyclopedia.pub When coupled with chromatographic separation techniques, MS provides a powerful platform for the comprehensive analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of Kaempferide in biological samples. chromatographyonline.comscielo.brresearchgate.net LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mtoz-biolabs.com A triple-quadrupole tandem mass spectrometer is often employed, operating in multiple reaction monitoring (MRM) mode. scielo.brresearchgate.netscielo.br This mode allows for the specific detection of the transition from a precursor ion to a product ion, significantly reducing background noise and enhancing sensitivity. scielo.brnih.gov For Kaempferide, a common precursor-to-product ion transition monitored is m/z 299.0 → 284.0 in negative electrospray ionization (ESI) mode. scielo.br The use of ultra-high performance liquid chromatography (UHPLC) further enhances the speed and resolution of the separation. scielo.brresearchgate.net LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Kaempferide and other related flavonoids, such as Kaempferol and Isorhamnetin, in rat plasma. scielo.brresearchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a powerful technique for the analysis of a wide range of molecules, including flavonoids. creative-proteomics.comacs.org It offers rapid analysis with minimal sample preparation. acs.org In the context of Kaempferide research, MALDI-TOF MS has been utilized for the identification and quantification of its glycosides in plant extracts. acs.org While powerful for identification, its application for quantitative analysis can be challenging due to variability in crystal formation and ion suppression effects. acs.org However, the use of an appropriate internal standard can overcome these limitations. acs.org

Triple-Quadrupole Tandem Mass Spectrometry: As mentioned, the triple-quadrupole tandem mass spectrometer is a cornerstone of quantitative bioanalysis using LC-MS/MS. scielo.brresearchgate.netscielo.br Its ability to perform MRM scans provides exceptional selectivity and sensitivity, making it ideal for detecting low concentrations of Kaempferide and its metabolites in complex biological matrices. scielo.brresearchgate.netjfda-online.com The optimization of MS parameters, such as fragmentor voltage and collision energy, is crucial for achieving the best analytical performance. scielo.br For instance, in one study, the optimal fragmentor and collision energy for Kaempferide were determined to be 120 V and 15 V, respectively. scielo.br

Table 1: Key Mass Spectrometry Parameters for Kaempferide Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | scielo.brresearchgate.net |

| Precursor Ion (m/z) | 299.0 | scielo.br |

| Product Ion (m/z) | 284.0 | scielo.br |

| Fragmentor Voltage | 120 V | scielo.br |

| Collision Energy | 15 V | scielo.br |

Method Validation Parameters

To ensure the reliability and accuracy of analytical data, methods for Kaempferide quantification must be rigorously validated according to international guidelines. nih.govijariie.comeuropa.eu Key validation parameters include selectivity, sensitivity, linearity, accuracy, precision, and robustness.

Selectivity: This parameter ensures that the analytical method can differentiate and quantify the analyte of interest (Kaempferide) from other components in the sample matrix, such as endogenous compounds or other metabolites. scielo.brresearchgate.net In LC-MS/MS methods, selectivity is achieved by monitoring specific MRM transitions, which minimizes interference from other substances. scielo.br Chromatograms of blank plasma samples should show no significant interfering peaks at the retention time of Kaempferide or the internal standard. scielo.bracademicjournals.org

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). ijariie.cominformaticsjournals.co.inijper.org The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ijariie.comeuropa.euinformaticsjournals.co.inijper.org For Kaempferide analysis in rat plasma using UHPLC-MS/MS, an LLOQ of 0.1 ng/mL has been reported, demonstrating the high sensitivity of the method. scielo.br

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijariie.comeuropa.euinnovareacademics.in Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. scielo.br A linear relationship is typically demonstrated by a correlation coefficient (r) greater than 0.99. scielo.brnih.gov For Kaempferide, linearity has been established over concentration ranges such as 0.1-400 ng/mL in rat plasma. scielo.br

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. ijariie.comeuropa.euinnovareacademics.in Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples). scielo.br Intra-day precision and accuracy are determined by analyzing replicate samples on the same day, while inter-day precision and accuracy are assessed over several days. scielo.brijariie.com For Kaempferide, reported intra- and inter-day precisions (expressed as relative standard deviation, RSD) are typically below 15%, and accuracies are within 85-115%, which are within acceptable limits for bioanalytical methods. scielo.br

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition or flow rate. ijariie.comeuropa.euinnovareacademics.in This demonstrates the reliability of the method for routine use. ijariie.com

Table 2: Method Validation Summary for Kaempferide Analysis in Rat Plasma by UHPLC-MS/MS

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 0.1-400 ng/mL | scielo.br |

| Correlation Coefficient (r) | > 0.9985 | scielo.br |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | scielo.br |

| Intra-day Precision (RSD %) | 3.88-7.23% | scielo.br |

| Inter-day Precision (RSD %) | 4.44-7.74% | scielo.br |

| Accuracy (RE %) | 88.63-98.74% | scielo.br |

| Recovery | > 85.66% | scielo.brresearchgate.net |

| Matrix Effect | 92.36-101.32% | researchgate.net |

| Stability | Stable during storage and analyses | scielo.br |

Analysis in Complex Biological Matrices

The analysis of Kaempferide in complex biological matrices such as plasma, urine, and tissues presents unique challenges due to the presence of numerous endogenous components that can interfere with the analysis. scielo.brnih.govbioline.org.br Therefore, effective sample preparation is a critical step to remove these interferences and enrich the analyte of interest.